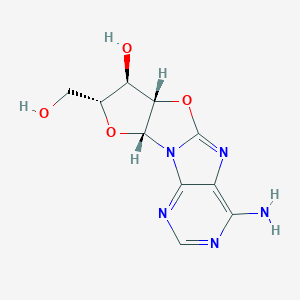

Carbocyclic arabinosyladenine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Carbocyclic arabinosyladenine, also known as this compound, is a useful research compound. Its molecular formula is C10H11N5O4 and its molecular weight is 265.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Arabinonucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

- Mechanism of Action : Carbocyclic arabinosyladenine functions primarily by inhibiting viral replication. It mimics natural nucleosides, allowing it to be incorporated into viral RNA or DNA, thereby disrupting the synthesis of viral genomes and proteins. This mechanism is crucial for its effectiveness against various viruses, including herpes simplex virus (HSV) and influenza viruses .

-

Broad-Spectrum Efficacy : Research indicates that cAA demonstrates broad-spectrum antiviral activity. It has been shown to be effective against:

- Herpes Simplex Virus (HSV) : Studies have highlighted cAA's ability to inhibit HSV replication effectively, making it a potential treatment option for herpes infections .

- Influenza Virus : cAA has also been evaluated for its antiviral effects against influenza viruses, showing promise in reducing viral load and improving clinical outcomes in infected individuals .

Pharmacokinetics and Stability

This compound exhibits favorable pharmacokinetic properties due to its resistance to metabolic degradation. This stability allows for prolonged therapeutic effects and potentially reduces the frequency of dosing required in clinical settings .

Clinical Studies and Case Reports

Several clinical studies have been conducted to evaluate the efficacy of cAA in treating viral infections:

- Herpes Simplex Virus Infections : In a controlled trial, patients treated with cAA showed a significant decrease in lesion duration and viral shedding compared to those receiving placebo treatments .

- Influenza Treatment : Clinical evaluations have indicated that cAA can shorten the duration of influenza symptoms when administered early in the course of infection .

Comparative Analysis with Other Antivirals

The following table summarizes the comparative efficacy of this compound against other antiviral agents:

| Antiviral Agent | Target Virus | Mechanism of Action | Efficacy |

|---|---|---|---|

| This compound | HSV, Influenza | Nucleoside analog incorporation | High efficacy against both |

| Vidarabine | HSV | Competitive inhibition of viral DNA polymerase | Moderate efficacy |

| Oseltamivir | Influenza | Neuraminidase inhibition | High efficacy |

| Acyclovir | HSV | DNA polymerase inhibition | High efficacy |

Future Directions and Research Opportunities

- Novel Formulations : Ongoing research is exploring novel formulations of cAA to enhance bioavailability and reduce side effects. Liposomal formulations are being investigated for their potential to improve tissue penetration and target delivery to infected cells .

- Combination Therapies : There is a growing interest in combining cAA with other antiviral agents to enhance therapeutic outcomes. Preliminary studies suggest that combination therapy may lead to synergistic effects, improving overall antiviral efficacy .

- Expanded Viral Targets : Future studies are needed to explore the effectiveness of cAA against emerging viruses, including coronaviruses and other RNA viruses that pose significant public health threats .

Eigenschaften

CAS-Nummer |

13089-44-6 |

|---|---|

Molekularformel |

C10H11N5O4 |

Molekulargewicht |

265.23 g/mol |

IUPAC-Name |

(11S,12R,13R,15R)-6-amino-13-(hydroxymethyl)-10,14-dioxa-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-12-ol |

InChI |

InChI=1S/C10H11N5O4/c11-7-4-8(13-2-12-7)15-9-6(19-10(15)14-4)5(17)3(1-16)18-9/h2-3,5-6,9,16-17H,1H2,(H2,11,12,13)/t3-,5-,6+,9-/m1/s1 |

InChI-Schlüssel |

MQMVTEZRMYGLFD-FJFJXFQQSA-N |

SMILES |

C1=NC(=C2C(=N1)N3C4C(C(C(O4)CO)O)OC3=N2)N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N3[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)OC3=N2)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N3C4C(C(C(O4)CO)O)OC3=N2)N |

Synonyme |

C-ara-A carbocyclic arabinofuranosyladenine carbocyclic arabinosyladenine cyclaradine cyclic arabinosyladenine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.